2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, methoxy groups, and a benzamide structure, making it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a benzene derivative followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chloro group to a hydrogen atom.
Substitution: This reaction can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield simpler hydrocarbons .
Scientific Research Applications
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfamoyl group instead of a methoxy group.
2-methoxybenzamide: Lacks the chloro and additional methoxy groups, making it less versatile.
Uniqueness
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and biological applications .
Biological Activity
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by a chloro group and methoxyphenyl moieties, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H20ClN1O3, with a molecular weight of approximately 335.80 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, which may contribute to its bioavailability in biological systems.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and methoxy groups facilitate binding to these targets, modulating their activity. The ethyl linkage provides spatial flexibility, allowing the compound to effectively fit into active sites of target molecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. This effect is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that benzamide derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Enzyme Inhibition
This compound has been explored as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. The compound demonstrated significant inhibitory effects with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds and their implications for drug development:
Pharmacokinetics and ADMET Properties
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound. These properties are crucial for evaluating its viability as a therapeutic agent .
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMVPQBHZHPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.